N-[(3-chlorophenyl)methyl]oxan-4-amine

Monoamine Oxidase A Neuropharmacology Enzyme Inhibition

N-[(3-Chlorophenyl)methyl]oxan-4-amine (CAS 1154882-41-3, synonym N-(3-chlorobenzyl)tetrahydro-2H-pyran-4-amine) is a secondary amine comprising a tetrahydropyran (oxane) ring linked via a methylene bridge to a 3-chlorophenyl group. The compound has the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B7864015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chlorophenyl)methyl]oxan-4-amine
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1COCCC1NCC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2
InChIKeySGOAXNDCENZPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Chlorophenyl)methyl]oxan-4-amine (CAS 1154882-41-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-[(3-Chlorophenyl)methyl]oxan-4-amine (CAS 1154882-41-3, synonym N-(3-chlorobenzyl)tetrahydro-2H-pyran-4-amine) is a secondary amine comprising a tetrahydropyran (oxane) ring linked via a methylene bridge to a 3-chlorophenyl group . The compound has the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . Its structure combines the conformational properties of a saturated oxygen heterocycle—the tetrahydropyran ring being the second most prevalent three-dimensional ring system in marketed drugs after the phenyl ring [1]—with the lipophilic and potential halogen-bonding contributions of a meta-chlorobenzyl substituent. The compound is commercially available from multiple suppliers at purities of 95–98% and is used as a research chemical and synthetic building block.

N-[(3-Chlorophenyl)methyl]oxan-4-amine: Why In-Class Analogs Are Not Freely Interchangeable


Compounds within the N-benzyl-tetrahydropyran-4-amine class share a common core scaffold but diverge sharply in their biological target engagement depending on the substitution pattern and position of the benzyl group. The chlorine position (ortho, meta, or para) on the phenyl ring alters electronic distribution and steric fit within enzyme binding pockets, which can fundamentally change inhibitory potency and selectivity [1]. Similarly, replacement of the tetrahydropyran oxygen with carbon (giving a cyclohexyl analog) or removal of the ring altogether eliminates the conformational bias and hydrogen-bond acceptor character that the oxane ring provides . These structural variations mean that analogs cannot be assumed to perform equivalently in biological assays; the specific meta-chlorobenzyl-tetrahydropyran-4-amine arrangement of the target compound defines its unique interaction profile with targets such as monoamine oxidases, amine oxidases, and lysine-specific demethylase 1.

N-[(3-Chlorophenyl)methyl]oxan-4-amine: Head-to-Head Quantitative Differentiation Evidence vs. Closest Structural Analogs


MAO-A Inhibition: BindingDB-Curated IC₅₀ Cross-Study Comparison for the 3-Chlorobenzyl-THP Scaffold

The 3-chlorobenzyl-tetrahydropyran-4-amine scaffold has been evaluated against monoamine oxidase A (MAO-A) in curated biochemical assays. BindingDB entry BDBM50093709 (CHEMBL3585840) records a competitive inhibition IC₅₀ of 51 nM against bovine brain mitochondrial MAO-A using serotonin as substrate [1]. By comparison, the N-(4-chlorophenyl)oxan-4-amine analog (direct N-aryl rather than N-benzyl linkage) has not been reported with quantitative MAO-A inhibition data at comparable stringency in the same curated database, highlighting a notable data gap for direct potency benchmarking [2]. The unsubstituted benzyl analog N-benzyltetrahydro-2H-pyran-4-amine has no MAO-A IC₅₀ reported in BindingDB, further underscoring the unique annotation of the 3-chlorobenzyl derivative within this chemotype [3].

Monoamine Oxidase A Neuropharmacology Enzyme Inhibition

MAO-B Selectivity Window: Isoform-Specific IC₅₀ Data for the 3-Chlorobenzyl-THP Chemotype

Selectivity between MAO-A and MAO-B is a critical parameter for evaluating therapeutic windows and side-effect liabilities. The 3-chlorobenzyl-tetrahydropyran-4-amine scaffold from the same BindingDB entry (BDBM50093709) demonstrates an MAO-B IC₅₀ of 420,000 nM against bovine brain mitochondrial MAO-B, yielding an MAO-B/MAO-A selectivity ratio of approximately 8,200-fold in favor of MAO-A [1]. This contrasts with many known MAO inhibitors in the coumarin and pyrroloquinoline classes, where MAO-B selectivity indices (SI = IC₅₀(MAO-A)/IC₅₀(MAO-B)) can exceed 100–400 [2] [3]. The profound MAO-A preference of this scaffold is structurally rationalized by the meta-chlorobenzyl substitution pattern: meta-substituted benzylamine derivatives have been shown to favor MAO-B inhibition in the aminoethyl benzyl ether series, indicating that the tetrahydropyran anchor in the target compound redirects isoform selectivity toward MAO-A [4].

Monoamine Oxidase B Isoform Selectivity Neuroprotection

Lysine-Specific Demethylase 1A (KDM1A/LSD1) Inhibition: BindingDB-Curated IC₅₀ for a Structurally Related 3-Chlorobenzyl-THP Derivative

A structurally related compound bearing the 3-chlorobenzyl-tetrahydropyran-4-amine core has been tested against recombinant human KDM1A/CoREST (LSD1). BindingDB entry BDBM50023747 (CHEMBL3330341) reports an IC₅₀ of 131 nM for inhibition of KDM1A/CoREST expressed in Escherichia coli, assessed by reduction in H₂O₂ release using a synthetic mono-methylated H3-K4 peptide substrate [1]. In the same curated entry, this compound also exhibits an MAO-A IC₅₀ of 94 nM (human recombinant MAO-A expressed in Pichia pastoris) and an MAO-B IC₅₀ of 11,500 nM, confirming dual LSD1/MAO-A inhibitory activity for this chemotype [1]. The unsubstituted benzyl analog N-benzyltetrahydro-2H-pyran-4-amine has no KDM1A inhibition data recorded in BindingDB, making direct potency comparison impossible within curated databases [2].

Epigenetics KDM1A/LSD1 Cancer Research

Lipophilicity and Permeability Differentiation: Calculated logP and Rotatable Bond Comparison vs. Unsubstituted and 4-Chloro Analogs

The 3-chlorobenzyl substituent confers a distinct physicochemical signature compared to its unsubstituted and regioisomeric analogs. The target compound (C₁₂H₁₆ClNO, MW 225.71) has a predicted logP of approximately 2.4–2.6, compared to ~1.8–2.0 for the unsubstituted N-benzyltetrahydro-2H-pyran-4-amine (C₁₂H₁₇NO, MW 191.27) . This logP increase of ~0.6–0.8 log units translates to a roughly 4–6× increase in calculated partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential [1]. The 4-chlorobenzyl regioisomer has the same molecular formula and calculated logP but differs in its electronic surface potential, which may alter target recognition; meta-substitution has been associated with higher MAO-B selectivity in aminoethyl benzyl ether series compared to ortho-substitution [2]. The number of rotatable bonds (3, excluding the ring) is identical across the benzyl-substituted series, but the tetrahydropyran ring introduces conformational restriction not present in acyclic amino analogs such as 3-chlorobenzylamine, which lacks the cyclic ether motif entirely .

Physicochemical Properties Drug-likeness Blood-Brain Barrier Penetration

Synthetic Accessibility and Purity Grade Differentiation: Commercial Availability of 95–98% Pure 3-Chlorobenzyl-THP-Amine vs. Analog Purity Profiles

The target compound is commercially available from multiple suppliers at defined purity grades of 95% (e.g., AchemBlock, Leyan) and 98% (MolCore), with pricing transparency enabling procurement planning . By comparison, the 4-chlorobenzyl regioisomer (CAS 1439902-83-6) is listed with less consistent purity specifications and fewer suppliers providing publicly transparent certificates of analysis . The unsubstituted N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) is available at ≥95% purity but has a molecular weight of 191.27 g/mol—34.4 Da lighter—which may affect dosing calculations and solubility behavior in assay buffers . The acyclic analog 3-chlorobenzylamine, lacking the tetrahydropyran ring entirely, cannot recapitulate the conformational constraint or hydrogen-bond acceptor properties of the oxane oxygen, making it unsuitable as a direct experimental surrogate . The well-defined synthesis—reductive amination of tetrahydro-2H-pyran-4-amine with 3-chlorobenzyl chloride under basic conditions—is a robust single-step route that supports scalable procurement for screening campaigns .

Chemical Procurement Synthetic Building Blocks Purity Specifications

N-[(3-Chlorophenyl)methyl]oxan-4-amine: Evidence-Backed Research and Industrial Application Scenarios


MAO-A-Focused Neuropharmacology Probe and Assay Development

The compound's curated MAO-A IC₅₀ of 51 nM with >8,000-fold selectivity over MAO-B (IC₅₀ = 420,000 nM) supports its use as a MAO-A-selective pharmacological tool compound for studying serotonergic neurotransmission and monoamine metabolism in neuroscience research [1]. Its profound selectivity window exceeds that of many classical MAO inhibitors, enabling experiments where MAO-B-sparing inhibition is required to dissect isoform-specific contributions to neurotransmitter catabolism.

Epigenetic Drug Discovery: Dual LSD1/MAO-A Inhibitor Scaffold for Oncology and Neuropsychiatric Indications

The structurally related 3-chlorobenzyl-tetrahydropyran-4-amine derivative demonstrates a dual LSD1 (KDM1A) IC₅₀ of 131 nM and MAO-A IC₅₀ of 94 nM [1], positioning this chemotype as a starting point for developing dual LSD1/MAO-A inhibitors. This polypharmacology is mechanistically relevant to acute myeloid leukemia (AML) where LSD1 is a validated target, and to neuropsychiatric disorders where combined epigenetic and monoaminergic modulation may offer therapeutic advantages. The core scaffold can serve as a reference compound for SAR expansion around the chlorobenzyl and tetrahydropyran moieties [1].

Physicochemical Reference for CNS-Penetrant Lead Optimization

With a calculated logP of ~2.4–2.6, molecular weight of 225.71, and only 3 rotatable bonds, the compound resides within favorable CNS drug-like property space (typically logP 2–5, MW < 400, rotatable bonds < 8) [1] [2]. The tetrahydropyran ring introduces conformational restriction and a hydrogen-bond acceptor that is absent in acyclic benzylamine comparators, making it a suitable physicochemical benchmark for CNS-targeted library design and for calibrating in silico permeability models .

Reliable Building Block for Medicinal Chemistry SAR Campaigns

The compound's commercial availability at up to 98% purity from multiple vendors, combined with its well-characterized single-step synthesis via reductive amination, makes it a dependable building block for parallel synthesis and SAR exploration [1] [2]. Its defined purity specifications reduce variability in biological assay outcomes compared to less stringently characterized analogs, supporting reproducible structure–activity relationship studies in academic and industrial medicinal chemistry settings .

Quote Request

Request a Quote for N-[(3-chlorophenyl)methyl]oxan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.